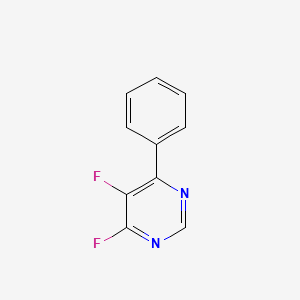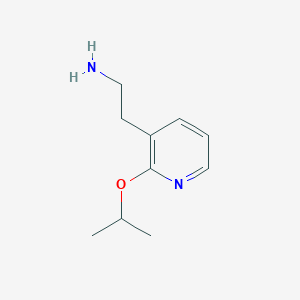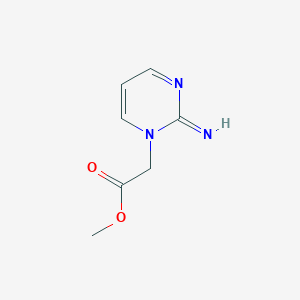
Methyl 2-(2-iminopyrimidin-1(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyrimidine ring fused with an imino group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyrimidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyrimidine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate.
Methyl chloroacetate: Another precursor used in the synthesis.
Pyrimidine derivatives:
Uniqueness
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is unique due to its combination of a pyrimidine ring, imino group, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl 2-(2-iminopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)5-10-4-2-3-9-7(10)8/h2-4,8H,5H2,1H3 |
Clé InChI |
SELDONMLSOAENR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC=NC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
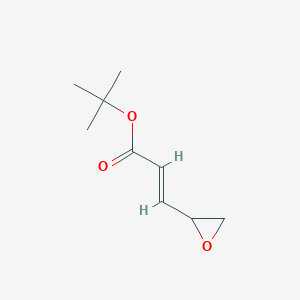

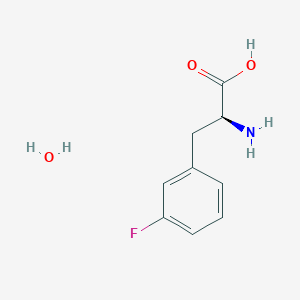



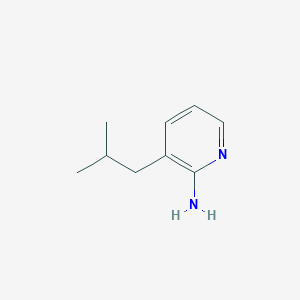
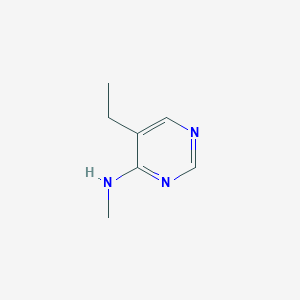
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
